Ethyl Methanesulfonate

Description

This compound is a clear colorless liquid. Denser than water. (NTP, 1992)

This compound is a methanesulfonate ester resulting from the formal condensation of methanesulfonic acid with ethanol. It has a role as an alkylating agent, an antineoplastic agent, a carcinogenic agent, a genotoxin, a mutagen and a teratogenic agent.

This compound has been reported in Arabidopsis thaliana with data available.

This compound is a sulfonoxyalkane with carcinogenic and teratogenic properties. this compound ethylates DNA, thereby damaging DNA and leading to genetic mutations, single-stranded breaks in DNA, and chromosomal aberrations. this compound may be used experimentally in biomedical research. (NCI04)

An antineoplastic agent with alkylating properties. It also acts as a mutagen by damaging DNA and is used experimentally for that effect.

Propriétés

IUPAC Name |

ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8O3S/c1-3-6-7(2,4)5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLUBXMRUUVWRLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

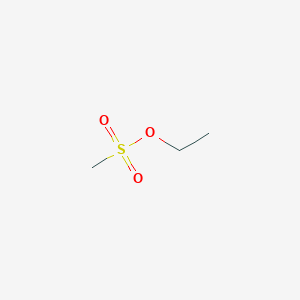

CCOS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8O3S | |

| Record name | ETHYL METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6025309 | |

| Record name | Ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl methanesulfonate is a clear colorless liquid. Denser than water. (NTP, 1992), Colorless liquid; [HSDB] Colorless to yellow liquid; [MSDSonline] | |

| Record name | ETHYL METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl methanesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

415 to 416 °F at 761 mmHg (NTP, 1992), 213-213.5 °C at 761 mm Hg | |

| Record name | ETHYL METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL METHANESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

212 °F (NTP, 1992) | |

| Record name | ETHYL METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

50 to 100 mg/mL at 81 °F (NTP, 1992) | |

| Record name | ETHYL METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.1452 at 72 °F (NTP, 1992) - Denser than water; will sink, Specific gravity: 1.1452 at 22 °C/4 °C | |

| Record name | ETHYL METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL METHANESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.2 [mmHg], 0.206 mm Hg at 25 °C | |

| Record name | Ethyl methanesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5242 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL METHANESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

62-50-0 | |

| Record name | ETHYL METHANESULFONATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16210 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl methanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62-50-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl methanesulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000062500 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL METHANESULFONATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=26805 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methanesulfonic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6025309 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl methanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.000.488 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL METHANESULFONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9H154DI0UP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL METHANESULFONATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/4007 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Ethyl Methanesulfonate (EMS) in DNA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl methanesulfonate (EMS) is a potent monofunctional ethylating agent widely utilized in genetic research to induce random point mutations. This guide provides a comprehensive overview of the molecular mechanisms underlying EMS-induced DNA damage and the cellular responses to these lesions. We delve into the chemical interactions of EMS with DNA, the resulting mutagenic outcomes, the DNA repair pathways that counteract this damage, and the experimental protocols used to study its effects. Quantitative data on mutation frequencies are summarized, and key biological pathways and experimental workflows are illustrated using detailed diagrams.

Core Mechanism of Action: DNA Alkylation

The primary mechanism of EMS as a mutagen is its ability to transfer an ethyl group to nucleophilic sites on DNA bases, a process known as alkylation.[1] This chemical modification alters the base-pairing properties of the affected nucleotides, leading to errors during DNA replication and transcription.[2][3]

The ethyl group of EMS preferentially reacts with guanine (G) at the O-6 position, forming O-6-ethylguanine (O6-EtG).[2][4] This abnormal base has a propensity to mispair with thymine (T) instead of cytosine (C) during DNA replication.[2][5] Consequently, a G:C base pair in the original DNA sequence is ultimately substituted with an A:T base pair in the daughter strands following subsequent rounds of replication.[2] This specific type of mutation, a G:C to A:T transition, is the hallmark of EMS mutagenesis.[2][6]

While O-6-ethylguanine is the most significant mutagenic lesion, EMS can also ethylate other sites on DNA bases, including the N-7 position of guanine and various positions on adenine, cytosine, and thymine, as well as the phosphate backbone.[1][7] However, these adducts are generally less mutagenic than O6-EtG.[7] For instance, N-7-ethylguanine does not typically cause mispairing.[7]

DNA Repair Pathways for EMS-Induced Damage

Cells have evolved sophisticated DNA repair mechanisms to counteract the deleterious effects of alkylating agents like EMS. The primary pathways involved in repairing EMS-induced lesions are:

-

Direct Reversal of Damage: In many organisms, from bacteria to mammals, the enzyme O-6-alkylguanine-DNA alkyltransferase (AGT) can directly remove the ethyl group from O-6-ethylguanine, restoring the original guanine base.[7][8] This is a "suicide" mechanism where the enzyme becomes irreversibly inactivated after transferring the alkyl group to one of its own cysteine residues.[7] Notably, plants appear to lack homologs of the AGT gene, which may contribute to the high efficiency of EMS as a mutagen in these organisms.[7]

-

Base Excision Repair (BER): This pathway is involved in removing smaller, non-helix-distorting base lesions. While primarily targeting other types of damage, BER can play a role in repairing some of the less common EMS-induced adducts.

-

Mismatch Repair (MMR): The MMR system recognizes and corrects mismatched base pairs that arise during DNA replication.[8] It can recognize the O6-EtG:T mispair.[8] The efficiency of MMR in recognizing and repairing lesions from ethylating versus methylating agents can differ.[8]

-

Nucleotide Excision Repair (NER): NER is a versatile repair system that can remove a wide range of bulky, helix-distorting DNA lesions, including some alkylated bases.[8]

The interplay between these repair pathways determines the ultimate fate of an EMS-induced lesion – whether it is correctly repaired, leading to no mutation, or misrepaired or left unrepaired, resulting in a permanent mutation.

Quantitative Data on EMS Mutagenesis

The frequency of mutations induced by EMS can vary depending on the organism, the dose of EMS, the duration of exposure, and the specific gene or genomic region being studied. The following tables summarize some reported quantitative data.

| Organism | Mutation Rate per Gene | Raw Mutation Rate | Reference |

| C. elegans | 5 x 10⁻⁴ | ~7 x 10⁻⁶ mutations per G/C base pair | [2] |

| Arabidopsis | >99% of induced variations are G/C to A/T transitions | [7] | |

| Rice | ~70% of induced mutations are G/C to A/T transitions | [7] | |

| Maize | ~79.8% of induced mutations are G/C to A/T transitions | [7] |

| Plant Species | EMS Concentration | Exposure Time | LD50 | Reference |

| Rice | 0.5% | 6 hours | Not explicitly stated, but this was the optimal dose | [9] |

| Barley | 0.64% v/v | Not specified | 0.64% v/v | [10] |

| Kinnow Mandarin | 0.3% | 5 hours | 0.3% for 5 hours | [11] |

| Grasspea (Nirmal, Biol-212) | >0.5% | Not specified | >0.5% was fatal | [12] |

| Grasspea (Berhampur local) | >1% | Not specified | >1% was fatal | [12] |

Experimental Protocols

General Protocol for EMS Mutagenesis in Plants (e.g., Rice)

This protocol is a generalized summary based on common practices.[9][12]

-

Seed Preparation:

-

Sterilize seeds with a bleach solution (e.g., 30% commercial bleach with 0.02% Triton X-100) for 15 minutes.

-

Rinse the seeds thoroughly with sterile water (3-5 times).

-

-

Presoaking:

-

Soak the seeds in sterile water for a specific duration (e.g., 12 hours) at a controlled temperature (e.g., 20°C).[9] This step is thought to promote the uptake of EMS.

-

-

EMS Treatment:

-

Prepare the desired concentration of EMS solution (e.g., 0.5%) in a suitable buffer or water. Caution: EMS is a potent carcinogen and should be handled with appropriate safety precautions in a fume hood.

-

Immerse the presoaked seeds in the EMS solution for a defined period (e.g., 6 hours).[9]

-

-

Washing:

-

Terminate the reaction by decanting the EMS solution and washing the seeds extensively with running water for several hours (e.g., 6 hours) to remove any residual EMS.[9]

-

-

Drying and Planting:

-

Air-dry the treated seeds or use a controlled drying environment (e.g., 72 hours at 38°C).[9]

-

Plant the M1 (mutagenized) seeds to grow the first generation of plants.

-

-

Screening:

-

Allow the M1 plants to self-fertilize and collect the M2 seeds.

-

Screen the M2 generation for desired phenotypes.

-

Protocol for Identifying Germination-Null Phenotypes in Clostridium difficile

This protocol is a summary of a method to identify specific mutant phenotypes.[13]

-

Mutagenesis:

-

Grow C. difficile to mid-log phase.

-

Treat the culture with EMS.

-

Wash the cells to remove EMS and allow for overnight recovery.

-

-

Spore Purification:

-

Induce sporulation by plating on appropriate agar and incubating anaerobically.

-

Harvest and purify spores from vegetative cells using sucrose gradient centrifugation.

-

-

Selection for Germination-Null Mutants:

-

Treat the purified spores with a germinant (e.g., taurocholic acid).

-

Incubate under conditions that kill germinated spores but not dormant ones (e.g., aerobic incubation at 65°C).

-

-

Recovery of Mutants:

-

Artificially germinate the surviving dormant spores using agents like thioglycollate and lysozyme.

-

Plate the treated spores to recover colonies of potential germination-null mutants.

-

Conclusion

This compound is a powerful and widely used mutagen due to its relatively simple mechanism of action, which predominantly induces G:C to A:T transitions. Understanding the molecular basis of EMS mutagenesis, including the formation of O-6-ethylguanine, the subsequent mispairing during DNA replication, and the cellular DNA repair responses, is crucial for its effective application in genetic research. The experimental protocols and quantitative data provided in this guide offer a solid foundation for researchers and drug development professionals to design and interpret experiments involving EMS-induced mutagenesis. The ability to create a high density of point mutations makes EMS an invaluable tool for forward and reverse genetic screens, aiding in the elucidation of gene function and the development of novel biological models.

References

- 1. A review of the genetic effects of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. nbinno.com [nbinno.com]

- 4. researchgate.net [researchgate.net]

- 5. youtube.com [youtube.com]

- 6. mdpi.com [mdpi.com]

- 7. The Genome-Wide EMS Mutagenesis Bias Correlates With Sequence Context and Chromatin Structure in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Distinct pathways for repairing mutagenic lesions induced by methylating and ethylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]

- 10. cropj.com [cropj.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Frontiers | Current trends and insights on EMS mutagenesis application to studies on plant abiotic stress tolerance and development [frontiersin.org]

- 13. bio-protocol.org [bio-protocol.org]

An In-depth Technical Guide to the G:C to A:T Transition Induced by Ethyl Methanesulfonate (EMS)

This guide provides a comprehensive overview of the molecular mechanisms underlying the G:C to A:T transition mutation induced by the alkylating agent ethyl methanesulfonate (EMS). It is intended for researchers, scientists, and drug development professionals working in the fields of genetics, toxicology, and molecular biology. The document details the chemical basis of the mutation, the cellular DNA repair pathways that respond to the damage, and experimental protocols for studying EMS-induced mutagenesis.

The Core Mechanism: From Guanine Alkylation to A:T Transition

This compound is a potent mutagen that primarily induces point mutations, with a strong bias towards G:C to A:T transitions.[1] The process is initiated by the chemical modification of a guanine base within the DNA double helix.

The ethyl group of EMS reacts with guanine, leading to the formation of O6-ethylguanine.[2] This modified base is structurally analogous to adenine. During DNA replication, the altered chemical properties of O6-ethylguanine cause it to preferentially mispair with thymine instead of its normal partner, cytosine.[2][3]

This mispairing event leads to the incorporation of a thymine base opposite the original guanine position in the newly synthesized DNA strand. In the subsequent round of DNA replication, this thymine will correctly pair with an adenine, thus completing the G:C to A:T transition.[2] This entire process is a classic example of a transition mutation, where a purine is replaced by another purine (G to A) and a pyrimidine is replaced by another pyrimidine (C to T).

Cellular Defense: DNA Repair Pathways

Cells possess sophisticated DNA repair mechanisms to counteract the mutagenic effects of agents like EMS. The primary pathways involved in repairing O6-ethylguanine adducts are Direct Reversal Repair and Mismatch Repair (MMR).

Direct Reversal Repair by O6-Alkylguanine-DNA Alkyltransferase (AGT)

The most direct way to repair O6-ethylguanine is through the action of O6-alkylguanine-DNA alkyltransferase (AGT), also known as O6-methylguanine-DNA methyltransferase (MGMT).[3][4] This protein directly transfers the ethyl group from the O6 position of guanine to a cysteine residue within its own active site.[5] This action restores the guanine base to its original state, but it also irreversibly inactivates the AGT protein, making it a "suicide" enzyme.[5]

The Role of the Mismatch Repair (MMR) System

If the O6-ethylguanine lesion is not repaired by AGT before DNA replication, the resulting O6-ethylguanine:Thymine (O6-etG:T) mispair is a substrate for the Mismatch Repair (MMR) system.[4][6] The MMR system recognizes and corrects mispaired bases that arise during DNA replication.

In eukaryotes, the MMR process is initiated by the MutSα complex (a heterodimer of MSH2 and MSH6), which recognizes the mismatch.[7] This is followed by the recruitment of the MutLα complex (a heterodimer of MLH1 and PMS2).[4] MutLα then incises the newly synthesized strand containing the thymine.[4] An exonuclease, such as EXO1, then removes a segment of the new strand, including the mismatched thymine.[4] Finally, DNA polymerase fills in the gap, and DNA ligase seals the nick.[4]

However, the MMR system can also lead to a "futile cycle" of repair.[6] Since the O6-ethylguanine is on the template strand, the MMR system will repeatedly remove the newly synthesized thymine, but DNA polymerase may re-insert another thymine opposite the persistent O6-ethylguanine. This futile cycling can lead to DNA strand breaks and cell death.[6]

Experimental Protocols

EMS Mutagenesis of Arabidopsis thaliana Seeds

This protocol is a standard method for inducing mutations in the model plant Arabidopsis thaliana.[8][9]

Materials:

-

Arabidopsis thaliana seeds

-

This compound (EMS)

-

100 mM phosphate buffer (pH 7.5)

-

0.1 M sodium thiosulfate

-

Distilled water

-

50 mL conical tubes

-

Shaker

-

Fume hood

Procedure:

-

Weigh approximately 2.5 g of Arabidopsis seeds (around 125,000 seeds) and place them in a 50 mL conical tube.[9]

-

Add 40 mL of 100 mM phosphate buffer (pH 7.5) and incubate overnight at 4°C to imbibe the seeds.[9]

-

Perform the following steps in a certified fume hood, wearing appropriate personal protective equipment.

-

Remove the phosphate buffer and add 40 mL of fresh 100 mM phosphate buffer.[9]

-

Add EMS to a final concentration of 0.2% to 0.4% (v/v).[9][10] The optimal concentration should be determined empirically for the specific ecotype and experimental goals.

-

Incubate the seeds in the EMS solution for 8-15 hours at room temperature with gentle shaking.[9][10]

-

Carefully decant the EMS solution into a waste container with 0.1 M sodium thiosulfate to inactivate the EMS.

-

Wash the seeds at least 10 times with 40 mL of distilled water to remove any residual EMS.[9]

-

The M1 seeds can be sown immediately on soil or sterilized and plated on growth media.

Ames Test for Mutagenicity

The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds.[11][12]

Materials:

-

Salmonella typhimurium tester strains (e.g., TA98, TA100, TA102) which are histidine auxotrophs (His-).[13]

-

EMS (as the test compound)

-

Minimal glucose agar plates

-

Top agar

-

S9 fraction (for metabolic activation, optional)

-

Histidine/biotin solution

-

Positive and negative controls

Procedure:

-

Prepare overnight cultures of the Salmonella typhimurium tester strains.

-

To a tube containing molten top agar, add the bacterial culture, a small amount of histidine/biotin solution, and the test compound (EMS) at various concentrations.[14] If metabolic activation is being tested, add the S9 fraction.

-

Pour the mixture onto a minimal glucose agar plate and allow it to solidify.

-

Incubate the plates at 37°C for 48-72 hours.[12]

-

Count the number of revertant colonies (His+). A significant increase in the number of revertant colonies in the presence of EMS compared to the negative control indicates that EMS is mutagenic.

Detection of EMS-Induced Mutations by Whole-Genome Sequencing

Next-generation sequencing (NGS) is a powerful tool for identifying mutations across the entire genome of an organism.[15][16]

Procedure:

-

Generate an M2 population of EMS-mutagenized organisms (e.g., Arabidopsis, C. elegans).

-

Isolate genomic DNA from individual M2 plants or a pool of M2 individuals.[15]

-

Prepare a DNA sequencing library from the isolated genomic DNA. This involves fragmenting the DNA, adding sequencing adapters, and amplifying the library.

-

Sequence the library on a high-throughput sequencing platform (e.g., Illumina).

-

Align the sequencing reads to the reference genome of the organism.

-

Use bioinformatics tools to identify single nucleotide polymorphisms (SNPs) and small insertions/deletions (indels) by comparing the sequenced genome to the reference genome.[17]

-

Filter the identified variants to remove pre-existing polymorphisms and identify high-confidence EMS-induced mutations.

-

Annotate the mutations to determine their potential effects on gene function (e.g., missense, nonsense, silent mutations).

Quantitative Data Summary

The following tables summarize quantitative data related to EMS mutagenesis.

Table 1: EMS Concentration and its Effects on Different Plant Species

| Plant Species | EMS Concentration | Observed Effect | Reference |

| Arabidopsis thaliana | 0.25% - 0.5% | High mutation rate | [18] |

| Tomato | 0.7% - 1.0% | Used for constructing mutant populations | [18] |

| Cucumber | 1.5% - 2.0% | Effective for mutagenesis | [18] |

| Grasspea (Nirmal, Biol-212) | > 0.5% | Fatal | [18] |

| Grasspea (Berhampur local) | > 1.0% | Fatal | [18] |

| Eggplant | 0.6% - 0.8% | Ideal range for high mutation density without excessive loss of viability | [1] |

Table 2: Frequency of EMS-Induced Mutation Types

| Organism | G:C to A:T Transitions | Other Mutations | Reference |

| Arabidopsis thaliana | > 99% | < 1% | [1] |

| Maize | 79.8% | 20.2% | [1] |

| Rice | 70% | 30% | [1] |

| Tomato | Nearly equal proportions of A/T to G/C transitions | G/C to A/T transitions are not the sole predominant type | [1] |

Table 3: Mutation Rates Induced by EMS Treatment in Scallops

| Mutation Type | Control Group (mutations/site) | EMS Treatment Group (mutations/site) | Fold Increase | Reference |

| SNPs | 0.00115% ± 0.00015% | 0.01144% ± 0.00222% | ~9.9 | [17] |

| InDels | 0.000365% ± 0.000064% | 0.002281% ± 0.000473% | ~6.2 | [17] |

Table 4: Efficiency of O6-ethylguanine Repair in Human Cells

| DNA Repair Phenotype | Half-life of O6-ethylguanine | Reference |

| AGT and Nucleotide Excision Repair Proficient | ~8 hours | [3] |

| AGT Proficient, Nucleotide Excision Repair Deficient | ~43 hours | [3] |

| AGT Deficient | 53 to >100 hours | [3] |

References

- 1. mdpi.com [mdpi.com]

- 2. arabidopsis.org [arabidopsis.org]

- 3. Efficient repair of O6-ethylguanine, but not O4-ethylthymine or O2-ethylthymine, is dependent upon O6-alkylguanine-DNA alkyltransferase and nucleotide excision repair activities in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA mismatch repair - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. The Role of DNA Mismatch Repair and Recombination in the Processing of DNA Alkylating Damage in Living Yeast Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. EMS mutagenesis of Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Ames test - Wikipedia [en.wikipedia.org]

- 12. microbiologyinfo.com [microbiologyinfo.com]

- 13. The strains recommended for use in the bacterial reverse mutation test (OECD guideline 471) can be certified as non-genetically modified organisms - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 15. Next-generation sequencing for identification of EMS-induced mutations in Caenorhabditis elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Frontiers | Mutations in Growth-Related Genes Induced by EMS Treatment in Scallops [frontiersin.org]

- 18. Frontiers | Current trends and insights on EMS mutagenesis application to studies on plant abiotic stress tolerance and development [frontiersin.org]

An In-depth Technical Guide to the Chemical Properties and Laboratory Use of Ethyl Methanesulfonate (EMS)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl methanesulfonate (EMS) is a potent monofunctional ethylating agent widely employed in genetics and molecular biology as a chemical mutagen. Its efficacy in inducing a high frequency of random point mutations, primarily G:C to A:T transitions, makes it an invaluable tool for forward and reverse genetic screens in a multitude of model organisms. This guide provides a comprehensive overview of the chemical and physical properties of EMS, its mechanism of action, the cellular responses to the DNA damage it induces, and detailed protocols for its safe handling, application in mutagenesis experiments, and proper disposal in a laboratory setting.

Core Chemical and Physical Properties

The fundamental properties of this compound are summarized below. Proper understanding of these characteristics is crucial for its safe handling and effective use in experimental procedures.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Citation(s) |

| IUPAC Name | This compound | [1] |

| Synonyms | EMS, Ethyl mesylate, Methanesulfonic acid ethyl ester | [2] |

| CAS Number | 62-50-0 | [1] |

| Molecular Formula | C₃H₈O₃S | [1][3] |

| Molecular Weight | 124.16 g/mol | [1][3][4] |

| Appearance | Colorless to light brown liquid | [1][3][5] |

| Density | 1.1452 g/cm³ at 22°C | [1][4] |

| Boiling Point | 213-214 °C at 761 mmHg | [1][5] |

| Melting Point | < 25 °C | [3][4][5] |

| Flash Point | 100 °C (212 °F) | [1][2][3] |

| Vapor Pressure | 0.275 hPa (0.206 mmHg) at 25°C | [3] |

| Water Solubility | 50-100 mg/mL (Soluble) | [1][2][5] |

| Log P (octanol/water) | 0.09 | [3][5] |

| Stability | Unstable in water; hydrolyzes to ethanol and methanesulfonic acid. Half-life in 1M NaOH is 6 hours; in 10% w/v sodium thiosulfate is 1.4 hours. | [4] |

Mechanism of Action and Cellular Response

EMS exerts its mutagenic effects by chemically modifying DNA, which in turn triggers a complex cellular DNA Damage Response (DDR).

Mechanism of Mutagenesis

EMS is an alkylating agent that transfers its ethyl group to nucleophilic centers in DNA. The primary mechanism involves the ethylation of guanine at the O⁶ position, forming the non-canonical base O⁶-ethylguanine. This altered base preferentially mispairs with thymine instead of cytosine during DNA replication. Consequently, a G:C base pair is converted to an A:T base pair in the subsequent generation, a type of point mutation known as a transition.[4][6] While other bases can be ethylated, the O⁶-ethylguanine adduct is the most significant contributor to its mutagenic activity.[4]

References

A Comprehensive Technical Guide to the History and Application of EMS as a Chemical Mutagen

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ethyl Methanesulfonate (EMS) stands as a cornerstone of chemical mutagenesis, pivotal in the advancement of genetics and molecular biology for over six decades. Its efficacy in inducing a high frequency of point mutations, primarily G:C to A:T transitions, has made it an indispensable tool for forward and reverse genetic screens in a multitude of organisms. This in-depth technical guide provides a comprehensive overview of the history of EMS as a chemical mutagen, its molecular mechanism of action, detailed experimental protocols for its use, a compilation of quantitative data on its mutagenic frequency, and a discussion of the DNA repair pathways that counteract its effects. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals employing or seeking to understand chemical mutagenesis.

A Historical Perspective: The Dawn of Chemical Mutagenesis

The journey into chemical mutagenesis was pioneered by the seminal work of Charlotte Auerbach and J. M. Robson in the 1940s, who discovered the mutagenic properties of mustard gas on Drosophila melanogaster. This discovery opened the door to the systematic investigation of chemicals as agents of genetic change.

The specific mutagenic activity of this compound (EMS) was first reported by A. Loveless in 1958 and further detailed in a 1959 publication with J.C. Stock. Their groundbreaking work on the T2 bacteriophage demonstrated that EMS could induce a significant increase in the rate of plaque-type and host-range mutations. This early research laid the foundation for the widespread adoption of EMS as a potent and reliable mutagen in genetics research.

Subsequent studies in the 1960s, notably by researchers like E.B. Lewis and F. Bacher with Drosophila melanogaster, solidified the role of EMS as a standard tool for inducing mutations in model organisms. These early experiments were instrumental in elucidating the fundamental principles of gene function and regulation.

The Molecular Mechanism of EMS-Induced Mutagenesis

EMS is an alkylating agent that introduces an ethyl group to the O6 position of guanine (G) in the DNA, forming O6-ethylguanine. This modified base has a propensity to mispair with thymine (T) instead of cytosine (C) during DNA replication. This mispairing event leads to the substitution of a G:C base pair with an A:T base pair in subsequent rounds of replication, resulting in a transition mutation. While G:C to A:T transitions are the predominant type of mutation induced by EMS, other less frequent mutations, such as A:T to G:C transitions and small deletions, have also been reported.[1]

The chemical reaction of EMS with guanine is a critical event that initiates the mutagenic cascade. The efficiency of this reaction and the subsequent fixation of the mutation are influenced by various factors, including the concentration of EMS, the duration of exposure, and the cellular DNA repair mechanisms.

Key Experiments and Methodologies

The establishment of EMS as a powerful mutagenic tool is underpinned by a series of key experiments. Here, we detail the methodologies of two influential early studies.

Loveless and Stock (1959): Mutagenesis in T2 Bacteriophage

Objective: To investigate the mutagenic effects of EMS on the T2 bacteriophage.

Experimental Protocol:

-

Preparation of Phage Stock: A high-titer stock of T2 bacteriophage was prepared.

-

EMS Treatment: The phage stock was incubated with various concentrations of EMS in a buffered solution for a defined period.

-

Inactivation of EMS: The reaction was stopped by dilution or by the addition of a quenching agent.

-

Plaque Assay: The treated phage particles were plated on a lawn of susceptible Escherichia coli to determine the survival rate and the frequency of plaque-type and host-range mutants.

-

Analysis: The number of mutant plaques was compared to the total number of surviving plaques to calculate the mutation frequency.

This experiment demonstrated a clear dose-dependent increase in the mutation frequency with EMS treatment, establishing its potent mutagenic activity.

Lewis and Bacher (1968): Mutagenesis in Drosophila melanogaster

Objective: To develop a standardized method for inducing mutations in Drosophila melanogaster using EMS.[2][3][4]

Experimental Protocol:

-

Preparation of EMS Solution: A solution of EMS (typically 25 mM) was prepared in a 1% sucrose solution.[5]

-

Feeding of Male Flies: Adult male flies were starved for a few hours and then allowed to feed on a piece of tissue paper saturated with the EMS-sucrose solution for a specified duration (e.g., 24 hours).

-

Mating: The treated males were then mated with virgin females.

-

Screening for Mutations: The F1 and subsequent generations were screened for visible or lethal mutations. For example, to screen for sex-linked recessive lethal mutations, F1 females were individually mated, and the absence of male progeny in the F2 generation indicated a lethal mutation on the X chromosome.

This feeding method became a standard and widely adopted protocol for EMS mutagenesis in Drosophila, enabling countless genetic screens that have been fundamental to our understanding of developmental biology and genetics.[2][3][4]

Quantitative Data on EMS-Induced Mutation Frequencies

The frequency of mutations induced by EMS varies depending on the organism, the tissue treated, the dose of EMS, and the duration of exposure. The following tables summarize quantitative data from various studies.

| Organism | EMS Concentration | Mutation Frequency (per locus/gene) | Reference |

| Drosophila melanogaster | 2.5 mM | ~1 x 10^-3 | Keightley, P. D., & Eyre-Walker, A. (1999) |

| Drosophila melanogaster | 25 mM | High frequency of lethal mutations | Shukla, P. T., & Auerbach, C. (1981)[1] |

| Daphnia pulex | 10 mM | 1.17 x 10^-6 per site per generation | Keith et al. (2016) |

| Daphnia pulex | 25 mM | 1.75 x 10^-6 per site per generation | Keith et al. (2016) |

| Escherichia coli (lacI gene) | 1% | 32 x 10^-6 | Cupples, C. G., & Miller, J. H. (1989) |

| Escherichia coli (lacI gene) | 3% | 30 x 10^-6 | Cupples, C. G., & Miller, J. H. (1989) |

Table 1: EMS-Induced Mutation Frequencies in Various Organisms.

| Plant Species | EMS Concentration | Observed Effect | Reference |

| Arabidopsis thaliana | 0.2% - 0.3% | Optimal for high mutation rate with good seed set | Jander et al. (2003) |

| Rice (Oryza sativa) | 0.5% - 1.0% | Effective for inducing a broad spectrum of mutations | Till et al. (2007) |

| Tomato (Solanum lycopersicum) | 0.5% - 1.0% | Generation of a TILLING population | Minoia et al. (2010) |

| Barley (Hordeum vulgare) | 20-50 mM | Dose-dependent increase in SNP frequency | Talamè et al. (2008) |

Table 2: Effective EMS Concentrations for Mutagenesis in Plants.

Cellular Response: DNA Repair Pathways for EMS-Induced Damage

Cells have evolved sophisticated DNA repair mechanisms to counteract the damaging effects of alkylating agents like EMS. The primary lesion, O6-ethylguanine, is a major target for these repair systems.

The main pathway for the direct reversal of O6-ethylguanine is mediated by the O6-alkylguanine-DNA alkyltransferase (AGT) , also known as O6-methylguanine-DNA methyltransferase (MGMT).[6] This "suicide" enzyme directly transfers the ethyl group from the guanine to a cysteine residue within its own active site, thereby restoring the correct base. This process is stoichiometric, and the enzyme is inactivated after a single repair event.

In addition to direct reversal, other DNA repair pathways can be involved in processing O6-ethylguanine lesions, particularly when the AGT/MGMT system is overwhelmed or absent. These include:

-

Mismatch Repair (MMR): The MMR system can recognize the O6-ethylguanine:Thymine mispair during DNA replication. However, instead of directly repairing the lesion, the MMR system can initiate a futile cycle of excision and resynthesis of the newly synthesized strand, which can lead to the formation of single-strand breaks and ultimately, cell death.

-

Nucleotide Excision Repair (NER): While primarily involved in repairing bulky DNA adducts, some studies suggest that NER can also play a role in the repair of O6-ethylguanine, although its contribution is generally considered to be minor compared to AGT/MGMT.[7][8]

-

Base Excision Repair (BER): BER is primarily responsible for repairing other alkylated bases, such as N7-ethylguanine and N3-ethyladenine, which are also produced by EMS, albeit at lower frequencies than O6-ethylguanine.

The interplay between these DNA repair pathways ultimately determines the fate of an EMS-induced lesion: accurate repair, fixation of a mutation, or cell death.

Visualizing the Process: Signaling Pathways and Experimental Workflows

Signaling Pathway of O6-Ethylguanine Repair

Caption: DNA damage and repair pathways following EMS exposure.

General Experimental Workflow for a Forward Genetic Screen

Caption: A typical workflow for a forward genetic screen using EMS.

Conclusion

This compound has had a profound and lasting impact on the field of genetics. From its initial discovery as a potent mutagen in bacteriophage to its current widespread use in sophisticated genetic screens in a vast array of organisms, EMS has empowered researchers to dissect complex biological processes at the molecular level. This guide has provided a comprehensive overview of the history, mechanism, and practical application of EMS, intended to serve as a valuable technical resource. The continued application of EMS, in conjunction with modern genomic technologies, ensures its relevance in the ongoing quest to understand the intricate relationship between genotype and phenotype, with significant implications for basic research, agriculture, and the development of novel therapeutics.

References

- 1. graphviz dot file example · GitHub [gist.github.com]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. devtoolsdaily.com [devtoolsdaily.com]

- 4. mdpi.com [mdpi.com]

- 5. The genome-wide rate and spectrum of EMS-induced heritable mutations in the microcrustacean Daphnia: on the prospect of forward genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 8. DOT Language | Graphviz [graphviz.org]

Ethyl Methanesulfonate: A Comprehensive Technical Guide to Safe Handling and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methanesulfonate (EMS) is a potent mutagenic and carcinogenic alkylating agent widely utilized in genetic research and drug development to induce point mutations in organisms.[1] Its effectiveness as a mutagen necessitates stringent safety protocols to mitigate the significant health risks associated with its handling. This guide provides an in-depth overview of the essential safety precautions, handling procedures, emergency responses, and experimental considerations for the use of this compound in a laboratory setting.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors.[2][3][4] It is harmful if swallowed and is suspected of causing genetic defects, cancer, and damage to fertility or an unborn child.[2][3][4][5] Direct contact can cause skin and eye irritation.[3][6]

GHS Hazard Statements:

-

H315: Causes skin irritation[3]

-

H317: May cause an allergic skin reaction

-

H319: Causes serious eye irritation[3]

-

H335: May cause respiratory irritation[3]

-

H350: May cause cancer

-

H361: Suspected of damaging fertility or the unborn child[3]

Quantitative Toxicity and Exposure Data

While no official occupational exposure limits have been established for this compound, its toxicity has been determined in animal studies.[6][7] A Permitted Daily Exposure (PDE) has been proposed based on genotoxicity data.[8][9]

| Toxicity Data | |

| Acute Oral Toxicity (LD50) | |

| Mouse | 470 mg/kg[5] |

| Intraperitoneal Toxicity (LD50) | |

| Rat | 350 mg/kg[5] |

| Mouse | 435 mg/kg[5] |

| Carcinogenicity | |

| IARC Classification | Group 2B: Possibly carcinogenic to humans[4] |

| NTP Classification | Reasonably anticipated to be a human carcinogen[2][10][11] |

| Genotoxicity | |

| No-Observed-Effect Level (NOEL) for mutations in vivo | 25 mg/kg/day[8][9][12] |

| Proposed Permitted Daily Exposure (PDE) | |

| Approximately 100 µ g/person/day [8][9] |

Safe Handling and Storage

Engineering Controls

-

Ventilation: All work with EMS must be conducted in a certified chemical fume hood to avoid inhalation of vapors.[2][7][13][14] Laboratory hoods should have an average linear face velocity of 150 feet per minute.[5]

-

Isolation: Where feasible, use enclosed systems for handling EMS.[6][7] A Class I, Type B, biological safety hood is recommended for mixing and preparation.[7]

-

Emergency Equipment: Eyewash stations and safety showers must be readily accessible in the immediate work area.[2][7]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is mandatory when handling EMS.[2][3][6][7]

-

Gloves: Chemical-resistant gloves, such as nitrile or neoprene, are required.[5][6] Gloves should be inspected before use and disposed of as hazardous waste after handling EMS.[4] For prolonged contact, gloves with a breakthrough time of over 240 minutes are recommended.[5]

-

Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[3][4][5][6]

-

Body Protection: A lab coat or an impervious gown should be worn to prevent skin contact.[3][6][7] For larger quantities or in case of a spill, a full-body suit may be necessary.[4][5]

-

Respiratory Protection: If there is a risk of exposure outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5][6][7]

Storage Requirements

-

Store EMS in a cool, dry, and well-ventilated area.[3][4][6]

-

Keep containers tightly sealed to prevent leakage and exposure to moisture, as it can decompose in the presence of moist air or water.[6]

-

Incompatible materials to avoid include strong oxidizing agents and strong bases.[2][5][6][15]

Emergency Procedures

First Aid Measures

-

In case of skin contact: Immediately wash the affected area with soap and plenty of water.[5][6]

-

In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2][6][14]

-

If inhaled: Move the person to fresh air. If breathing is difficult, provide artificial respiration.[2][6]

-

If swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[2][3][6]

In all cases of exposure, seek immediate medical advice and show the Safety Data Sheet to the attending physician.[2][6]

Spill Response

For any spill, the primary goal is to prevent exposure and contain the spill.

-

Minor Spills:

-

Ensure you are wearing appropriate PPE.[16]

-

Cover the spill with an inert absorbent material such as sand, silica gel, or a commercial sorbent.[2][6][14]

-

Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[2][3][4][7]

-

Clean the spill area with a 10% bleach solution followed by a 1% sodium thiosulfate solution.[17] Then wash with detergent and water.[17]

-

Major Spills:

Waste Disposal

All EMS-contaminated waste, including gloves, disposable labware, and absorbent materials, must be disposed of as hazardous waste according to local, state, and federal regulations.[5][7] The EPA waste number for EMS is U119.[5]

For liquid waste, EMS can be inactivated by treatment with a solution of 0.1M NaOH and 10% w/v sodium thiosulfate for at least 24 hours.[18] Another method involves decontamination with 5% sodium hydroxide for 2-3 days.[18]

Experimental Protocols

General Safety Precautions for Experiments

-

Always handle EMS in a fume hood.[13]

-

Use disposable plasticware whenever possible.[13]

-

Prepare a designated waste container for all EMS-contaminated materials within the fume hood.[13]

Example Protocol: C. elegans Mutagenesis

This protocol is a summary and should be supplemented with institution-specific procedures.

-

Preparation:

-

Mutagenesis:

-

Wash worms from plates with M9 buffer and collect them in a 15 mL conical tube.[13]

-

Centrifuge to pellet the worms and aspirate the supernatant.[13]

-

Resuspend the worm pellet in 2 mL of M9 buffer.[13]

-

Add 2 mL of the worm suspension to the 0.1 M EMS solution to achieve a final concentration of 0.05 M EMS.[13]

-

Incubate on a rocker at 20°C for 4 hours inside the fume hood.[13]

-

-

Post-Treatment:

-

Decontamination:

-

All disposable items and liquid waste should be placed in a designated EMS waste container and inactivated as described in the waste disposal section.[13]

-

Example Protocol: Rice Seed Mutagenesis

This protocol is a summary and should be adapted based on specific experimental goals.

-

Preparation:

-

Mutagenesis:

-

Post-Treatment:

-

Decontamination:

-

Dispose of the EMS solution and any contaminated materials as hazardous waste.

-

Conclusion

This compound is an invaluable tool in biological research, but its hazardous properties demand the utmost respect and adherence to safety protocols. By implementing robust engineering controls, consistent use of appropriate personal protective equipment, and thorough training in handling and emergency procedures, researchers can safely harness the mutagenic capabilities of EMS while minimizing risks to themselves and the environment. This guide serves as a comprehensive resource to aid in the safe and effective use of this important chemical.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. fishersci.com [fishersci.com]

- 3. chemicalbook.com [chemicalbook.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. datasheets.scbt.com [datasheets.scbt.com]

- 6. moltox.com [moltox.com]

- 7. nj.gov [nj.gov]

- 8. researchgate.net [researchgate.net]

- 9. Considerations regarding a permitted daily exposure calculation for this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 12. This compound toxicity in Viracept--a comprehensive human risk assessment based on threshold data for genotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. This compound (EMS) is a potent mutagen and suspected carcinogen. - CD BioSciences [elegansmodel.com]

- 14. fishersci.com [fishersci.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. hazmatschool.com [hazmatschool.com]

- 17. Spill and Cleaning Protocol | Environmental Health & Safety | Michigan State University [ehs.msu.edu]

- 18. researchgate.net [researchgate.net]

- 19. Protocol for ethyl methanesulphonate (EMS) mutagenesis application in rice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]

- 21. researchgate.net [researchgate.net]

understanding EMS-induced point mutations

An In-depth Technical Guide to EMS-Induced Point Mutations

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methanesulfonate (EMS) is a potent monofunctional ethylating agent widely employed in genetics to induce random point mutations.[1][2] Its efficacy in creating high-density mutations and its bias towards inducing G:C to A:T transitions make it an invaluable tool for both forward and reverse genetic screens.[3][4] This guide provides a comprehensive overview of the molecular mechanisms of EMS mutagenesis, the cellular responses to EMS-induced DNA damage, detailed protocols for its application in model organisms, and modern methodologies for the rapid identification of causal mutations.

Core Mechanism of EMS-Induced Mutagenesis

Chemical Properties and Reactivity

EMS (CH₃SO₃C₂H₅) is an organosulfur compound classified as an alkylating agent.[2] It introduces an ethyl group to nucleophilic sites within the cell, most significantly onto the DNA bases. The chemical reaction proceeds via a mixed SN1/SN2 mechanism, which allows EMS to ethylate not only nitrogen positions but also, crucially, oxygen atoms on the DNA bases.[1]

The Primary Mutagenic Lesion

The principal mutagenic action of EMS stems from the ethylation of guanine at the O⁶ position, forming O⁶-ethylguanine.[2][3] This modified base is structurally distinct from standard guanine and exhibits altered base-pairing properties. During DNA replication, DNA polymerase frequently misinterprets O⁶-ethylguanine and incorrectly pairs it with thymine instead of cytosine.[2][5][6]

Following a subsequent round of DNA replication, the template strand containing the thymine will be paired with adenine. This sequence of events culminates in the conversion of an original G:C base pair into an A:T base pair, a type of point mutation known as a transition.[2][7] This G:C to A:T transition is the canonical mutation induced by EMS and typically accounts for the vast majority of observed base substitutions in mutagenized populations.[3][8][9]

While O⁶-ethylguanine is the primary mutagenic lesion, EMS also alkylates other sites on DNA bases, such as N⁷-guanine and N³-adenine.[10][11] These lesions are generally less mutagenic but can be cytotoxic and may lead to chromosome breaks or be processed by cellular DNA repair pathways.[1]

Cellular DNA Repair and Damage Response Pathways

Cells possess sophisticated DNA repair networks to counteract the deleterious effects of alkylating agents like EMS. The specific pathway engaged depends on the type of DNA lesion.

-

Direct Reversal: The primary defense against the mutagenic O⁶-ethylguanine lesion is direct repair by the enzyme O⁶-alkylguanine-DNA alkyltransferase (AGT), also known as MGMT in mammals.[12][13][14] This protein stoichiometrically transfers the ethyl group from the guanine to one of its own cysteine residues, thereby restoring the guanine base in an error-free manner.[13]

-

Base Excision Repair (BER): BER is the principal pathway for repairing N-alkylated bases, such as N⁷-ethylguanine and N³-ethyladenine.[12][15] The process is initiated by a DNA glycosylase (e.g., AAG/MPG) that recognizes and excises the damaged base by cleaving the N-glycosidic bond.[15][16] This creates an apurinic/apyrimidinic (AP) site, which is then processed by an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct nucleotide.[17]

-

Mismatch Repair (MMR): The MMR pathway can recognize the O⁶-ethylguanine:Thymine mispair. However, instead of correcting the lesion, MMR-dependent signaling in response to persistent O⁶-alkylguanine adducts can trigger cell cycle arrest and apoptosis, serving as a mechanism to eliminate cells with potentially mutagenic damage.[12]

-

Nucleotide Excision Repair (NER): While NER typically repairs bulky, helix-distorting lesions, recent evidence suggests a role for it in repairing some alkylation damage. Alkyltransferase-like proteins (ATLs) can bind to O⁶-alkylguanine lesions and distort the DNA helix, creating a structure that can be recognized and processed by the NER machinery.[13]

-

DNA Damage Response (DDR) Signaling: Widespread DNA damage caused by high concentrations of EMS can activate broader signaling cascades. Key kinases like ATM and ATR can be activated, leading to the phosphorylation of downstream targets, including the tumor suppressor p53.[12] This can orchestrate a response that includes cell cycle arrest, to allow time for repair, or the induction of apoptosis if the damage is deemed irreparable.[12][18]

Quantitative Data on EMS Mutagenesis

The efficiency and outcome of EMS mutagenesis are dependent on several factors, including the organism, genotype, EMS concentration, and treatment duration. The optimal dose is often determined empirically as the concentration that causes significant mutation without unacceptable levels of lethality or sterility (often targeting the LD₅₀).[11][19]

Table 1: EMS-Induced Mutation Rates in Model Organisms

| Organism | EMS Concentration | Mutation Rate | Citation(s) |

| Daphnia | 10 mM | 1.17 x 10⁻⁶ per site per generation | [3] |

| Daphnia | 25 mM | 1.75 x 10⁻⁶ per site per generation | [3] |

| C. elegans | 50 mM | 2.5 x 10⁻³ per gene per generation | [6] |

Table 2: Typical EMS Treatment Conditions for Various Organisms

| Organism | Tissue/Stage | EMS Concentration | Duration | Citation(s) |

| Arabidopsis thaliana | Seeds | 0.1% - 0.5% (v/v) | 8-16 hours | [11][20][21] |

| Caenorhabditis elegans | L4 Larvae | 47-50 mM | 4 hours | [22][23][24] |

| Drosophila melanogaster | Adult Males | 25 mM (in feed) | 24 hours | [25] |

| Oryza sativa (Rice) | Seeds | 0.5% - 0.7% (v/v) | 6 hours | [11][26] |

| Hordeum vulgare (Barley) | Seeds | ~0.64% (v/v) (LD₅₀) | 2.5 hours | [19] |

| Triticum aestivum (Wheat) | Seeds | 0.4% - 0.7% (v/v) | 2 hours | [27] |

| Pisum sativum (Pea) | Seeds | 5 mM (~0.06%) | 18 hours | [28] |

Experimental Protocols

Safety Precaution: EMS is a potent mutagen and suspected carcinogen.[22] All handling of EMS liquid and contaminated materials must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including double nitrile gloves and safety goggles. All EMS waste must be inactivated prior to disposal, typically by treatment with a solution of sodium thiosulfate and sodium hydroxide.[29][30]

Protocol: EMS Mutagenesis of Arabidopsis thaliana Seeds

This protocol is adapted from established methods for generating M1 seeds.[20][21]

-

Seed Preparation: Weigh approximately 200 mg of seeds (e.g., Columbia-0 ecotype, ~10,000 seeds) and place them in a 50 mL conical tube.

-

Hydration: Add 40 mL of sterile water or a 0.1% Tween-20 solution. Incubate for 8-12 hours (overnight) at 4°C with gentle rocking to allow for imbibition.

-

EMS Treatment: In a fume hood, decant the water. Prepare the EMS solution by adding the required volume of EMS to a fresh buffer (e.g., 100 mM sodium phosphate, pH 7.5) to achieve the desired final concentration (typically 0.2% - 0.4%). For a 0.3% solution, add 90 µL of EMS to 30 mL of buffer. Add the EMS solution to the seeds.

-

Incubation: Seal the tube with parafilm and incubate at room temperature for 8-12 hours with gentle, constant agitation (e.g., on a nutator or rotator).

-

Washing: After incubation, carefully decant the EMS solution into an inactivation waste container. Wash the seeds extensively by adding ~40 mL of sterile water, inverting the tube several times, letting the seeds settle, and decanting the water into the waste container. Repeat this wash step at least 10-15 times to remove all traces of EMS.

-

Planting: After the final wash, resuspend the M1 seeds in a 0.1% agarose solution. Sow the seeds onto soil flats. It is recommended to sow sparsely to accommodate the growth of potentially less vigorous M1 plants.

-

Growth and Collection: Grow the M1 plants to maturity, allowing them to self-pollinate. Harvest the resulting M2 seeds from each M1 plant. These M2 populations are now ready for screening for recessive mutant phenotypes.

Protocol: EMS Mutagenesis of Caenorhabditis elegans

This protocol is based on standard methods for mutagenizing L4-stage worms.[6][22][30]

-

Worm Preparation: Grow a synchronous population of C. elegans (e.g., N2 strain) to the L4 larval stage. Wash the worms from the NGM plates using M9 buffer into a 15 mL conical tube.

-

Washing: Pellet the worms by centrifugation (e.g., 1 min at ~700 x g). Aspirate the supernatant, being careful not to disturb the worm pellet. Wash the worms twice more with M9 buffer to remove bacteria.

-

Resuspension: After the final wash, resuspend the worm pellet in 2 mL of M9 buffer.

-

EMS Preparation: In a fume hood, prepare a 100 mM EMS stock solution by adding 20 µL of EMS to 2 mL of M9 buffer in a separate 15 mL conical tube. Mix gently until the EMS is fully dissolved.

-

Mutagenesis: Add the 2 mL worm suspension to the 2 mL EMS solution to achieve a final concentration of 50 mM EMS. Seal the tube with parafilm.

-

Incubation: Place the tube on a rocker or rotator at 20°C for 4 hours to ensure constant mixing.

-

Post-Treatment Washing: After incubation, pellet the worms by centrifugation and discard the EMS supernatant into an inactivation waste container. Wash the worms at least three to five times with M9 buffer to remove residual EMS.

-

Recovery: After the final wash, use a glass Pasteur pipette to transfer the mutagenized P0 worms to the edge of the bacterial lawn on fresh NGM plates. Allow the worms to recover.

-

Screening Progeny: Progeny from these P0 animals (F1 and F2 generations) can now be screened for desired phenotypes. For typical recessive screens, F1 animals are singled onto new plates, allowed to self-fertilize, and their F2 progeny are scored.

Identification of EMS-Induced Mutations

While traditional map-based cloning was once the standard, modern sequencing technologies have revolutionized the process of identifying causal mutations.

Whole-Genome Sequencing (WGS)

Next-generation sequencing (NGS) is now the preferred method for rapidly identifying EMS-induced mutations.[31][32][33] The general workflow involves sequencing the entire genome of a mutant and comparing it to the parental (wild-type) reference genome to identify all sequence variations.

A powerful approach that minimizes the impact of background mutations and simplifies analysis is Bulked Segregant Analysis (BSA) combined with WGS.[31][33]

-

Genetic Cross: The isolated mutant (M2 generation) is backcrossed to the original, unmutagenized parental line.

-

Segregation: The resulting F1 progeny are allowed to self-fertilize to produce a segregating F2 population.

-

Phenotyping and Pooling: A pool of F2 individuals (typically 20-50) all displaying the mutant phenotype of interest are selected.

-

DNA Extraction and Sequencing: Genomic DNA is extracted from the pooled tissue, and a single sequencing library is prepared and subjected to WGS.

-

Bioinformatic Analysis: The sequencing reads are aligned to the reference genome. The causal mutation is expected to be homozygous in nearly all individuals in the pool, and therefore should appear as a homozygous SNP with a high allele frequency (close to 1.0). In contrast, non-linked background mutations from the original mutant will segregate and appear as heterozygous SNPs with an allele frequency of ~0.5 or will be absent entirely. This allows for the rapid pinpointing of the candidate mutation.

-

Validation: The candidate mutation must be validated through independent methods, such as Sanger sequencing of additional mutant individuals or performing a complementation test with a wild-type copy of the candidate gene.[31]

References

- 1. A review of the genetic effects of this compound [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The genome-wide rate and spectrum of EMS-induced heritable mutations in the microcrustacean Daphnia: on the prospect of forward genetics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. EMS Mutagenesis of Arabidopsis Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. Forward and reverse mutagenesis in C. elegans - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. The Genome-Wide EMS Mutagenesis Bias Correlates With Sequence Context and Chromatin Structure in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 10. DNA alkylations and mutation after exposure to ethyl methanesulphonate in mammalian cell lines routinely used in mutagenicity testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Current trends and insights on EMS mutagenesis application to studies on plant abiotic stress tolerance and development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Contributions of DNA repair and damage response pathways to the non-linear genotoxic responses of alkylating agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Alkylated DNA damage flipping bridges base and nucleotide excision repair - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Overview of Base Excision Repair Biochemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Base excision repair - Wikipedia [en.wikipedia.org]

- 18. Activation of DNA damage repair pathways in response to nitrogen mustard-induced DNA damage and toxicity in skin keratinocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. cropj.com [cropj.com]

- 20. scispace.com [scispace.com]

- 21. langdalelab.com [langdalelab.com]

- 22. This compound (EMS) is a potent mutagen and suspected carcinogen. - CD BioSciences [elegansmodel.com]

- 23. tian_lab.genetics.ac.cn [tian_lab.genetics.ac.cn]

- 24. andersenlab.org [andersenlab.org]

- 25. researchgate.net [researchgate.net]

- 26. open-research-europe.ec.europa.eu [open-research-europe.ec.europa.eu]

- 27. researchgate.net [researchgate.net]

- 28. Optimized methods for random and targeted mutagenesis in field pea (Pisum sativum L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 29. arabidopsis.org [arabidopsis.org]

- 30. EMS Mutagenesis | Herman Lab | Nebraska [hermanlab.unl.edu]

- 31. researchgate.net [researchgate.net]

- 32. blumenstiellab.org [blumenstiellab.org]

- 33. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Core Physical and Chemical Characteristics of Ethyl Methanesulfonate (EMS)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl methanesulfonate (EMS) is a potent monofunctional ethylating agent that has been extensively utilized in genetic research for over half a century.[1] Its efficacy in inducing random point mutations, primarily GC to AT transitions, has made it an invaluable tool for forward and reverse genetic screens in a wide array of organisms, including plants, insects, and microorganisms.[2] This technical guide provides a comprehensive overview of the fundamental physical and chemical characteristics of EMS, detailed experimental protocols for its use in mutagenesis, and an exploration of its mechanism of action.

Physical and Chemical Properties